molecular formula C15H24BClN2O3 B8098962 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride

Cat. No.: B8098962
M. Wt: 326.6 g/mol
InChI Key: JNEFMSIHJBTQMK-UHFFFAOYSA-N
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Description

This compound (CAS: 1150271-72-9) is a boronic ester derivative featuring a pyridine core substituted at the 5-position with a pinacol boronate group and at the 2-position with a morpholine moiety. The hydrochloride salt enhances solubility for biological and synthetic applications. Its molecular formula is C15H23BClN2O3 (MW: 367.72 g/mol) . It is widely utilized in Suzuki-Miyaura cross-coupling reactions (palladium-catalyzed) to form carbon-carbon bonds, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3.ClH/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(17-11-12)18-7-9-19-10-8-18;/h5-6,11H,7-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEFMSIHJBTQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-morpholinopyridine

The initial step involves introducing the morpholine moiety to the pyridine ring via Buchwald-Hartwig amination . Using 5-bromo-2-chloropyridine as the starting material, morpholine is coupled at the 2-position under palladium catalysis. Key conditions include:

  • Catalyst : Pd(OAc)₂ (2–5 mol%) with XPhos or RuPhos ligands.

  • Base : LiHMDS or NaOtBu in THF or toluene at 80–100°C.

  • Yield : 70–85% for secondary amine couplings.

Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by ligand exchange and reductive elimination to form the C–N bond.

Miyaura Borylation at the 5-Position

The bromine at the 5-position is replaced with a boronate ester via Miyaura borylation :

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ (1–3 mol%).

  • Base : Potassium 2-ethylhexanoate in THF at 35–50°C.

  • Yield : 80–92% with minimal proto-deborylation.

Optimization : Lipophilic bases (e.g., potassium 2-ethylhexanoate) enhance reaction efficiency by reducing inhibitory carboxylate interactions with Pd.

Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in dioxane) to yield the hydrochloride salt, typically achieving >95% purity.

Suzuki-Miyaura Cross-Coupling of Prefunctionalized Intermediates

Preparation of Boronate Ester Intermediate

A boronate-containing pyridine derivative (e.g., 5-boronate-2-chloropyridine) is synthesized via:

  • Direct borylation : Using Pd-mediated coupling of B₂Pin₂ with 2-chloro-5-iodopyridine.

  • Conditions : Pd(OAc)₂ (3 mol%), SPhos ligand, KOAc in dioxane at 90°C.

One-Pot Lithiation-Borylation Strategy

Directed Ortho-Metalation

2-Morpholinopyridine is lithiated at the 5-position using:

  • Base : LDA or LTMP at −78°C in THF.

  • Directing Group : The morpholine nitrogen facilitates regioselective deprotonation.

Boronate Ester Quenching

The lithiated intermediate is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

  • Conditions : Quench at −78°C, warm to RT, isolate via column chromatography.

  • Yield : 60–70% with high regioselectivity.

Comparative Analysis of Methods

Method Key Steps Catalyst System Yield Advantages
Sequential Amination-BorylationBuchwald-Hartwig → MiyauraPd/XPhos → Pd/dppf70–85%High selectivity, scalable
Suzuki Cross-CouplingPrefunctionalized boronate couplingPd-XPhos G365–78%Avoids proto-deborylation
Lithiation-BorylationDirected metalation → BorylationLDA/LTMP60–70%No Pd required, regioselective

Critical Reaction Parameters

Palladium Ligand Effects

  • XPhos and RuPhos : Optimal for C–N bond formation in sterically hindered substrates.

  • SPhos : Superior for Miyaura borylation of electron-deficient pyridines.

Solvent and Temperature

  • THF/Dioxane : Preferred for Miyaura borylation due to compatibility with lipophilic bases.

  • Toluene : Minimizes side reactions in Buchwald-Hartwig amination.

Base Selection

  • KOAc vs. K₃PO₄ : Potassium acetate minimizes proto-deborylation in Suzuki couplings.

  • LiHMDS : Essential for deprotonation in Pd-catalyzed aminations.

Scalability and Industrial Considerations

  • Catalyst Loading : Reduced to 0.5–1 mol% via precatalyst formulations (e.g., Pd-XPhos G3).

  • Workflow Integration : Continuous flow systems enable safer handling of gaseous HCl during salt formation .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modulate biological targets. Its structure allows it to interact with enzymes and receptors effectively.

  • Case Study: Anticancer Activity
    Research has indicated that derivatives of boron-containing compounds exhibit anticancer properties. For instance, studies on similar dioxaborolane derivatives have shown inhibition of tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions expands its utility in constructing complex organic molecules.

  • Table 1: Summary of Synthetic Applications
Reaction TypeExample ReactionReference
BorylationBorylation of aryl halides
Suzuki CouplingCoupling with aryl boronic acids
C-H ActivationActivation of benzylic C-H bonds

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

  • Case Study: Polymer Development
    In polymer chemistry, the incorporation of boron into polymer backbones has been shown to enhance thermal stability and mechanical properties. Studies have demonstrated that polymers synthesized using boron-containing monomers exhibit improved performance in high-temperature applications .

Mechanism of Action

The mechanism of action of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers or biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • Pyridine Analog :

    • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine (CAS: 1201644-33-8)
    • Structure : Pyridine ring with morpholine at position 3 and boronate at position 3.
    • Molecular Formula : C15H23BN2O3 (MW: 290.17 g/mol) .
    • Key Difference : Substitution pattern (3-pyridinyl vs. 2-pyridinyl) alters steric and electronic properties, affecting reactivity in coupling reactions.
  • Pyrimidine Analog: 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS: 957198-30-0) Structure: Pyrimidine ring (two nitrogen atoms) with boronate at position 5 and morpholine at position 2. Molecular Formula: C14H22BN3O3 (MW: 291.16 g/mol) .

Heterocycle Variation: Thiazole vs. Benzene Derivatives

  • Thiazole Analog :

    • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS: 1402172-49-9)
    • Structure : Thiazole ring (sulfur and nitrogen) with boronate and morpholine substituents.
    • Applications : Preferred in drug development due to thiazole's prevalence in bioactive molecules .
  • Benzene-Based Analog: 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS: 876316-33-5) Structure: Benzene ring with boronate and morpholine groups. Molecular Formula: C17H26BNO3 (MW: 311.21 g/mol) .

Hydrochloride vs. Free Base Forms

  • Hydrochloride Salt :
    • Example : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride (CAS: 1150271-72-9).
    • Advantages : Enhanced aqueous solubility and crystallinity, facilitating purification and biological testing .
  • Free Base :
    • Example : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 485799-04-0).
    • Molecular Formula : C15H22BN2O3 (MW: 305.16 g/mol) .
    • Use Case : Preferred in organic solvents for Suzuki-Miyaura reactions.

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Application Reference
Target Compound (Hydrochloride) Pyridine C15H23BClN2O3 367.72 Pharmaceutical intermediates
4-(5-Boronate-pyridin-3-yl)morpholine Pyridine C15H23BN2O3 290.17 Cross-coupling reactions
4-(5-Boronate-pyrimidin-2-yl)morpholine Pyrimidine C14H22BN3O3 291.16 Medicinal chemistry
4-(5-Boronate-thiazol-2-yl)morpholine Thiazole C12H18BN2O3S 281.16 Drug development
4-[2-(Boronate)benzyl]morpholine Benzene C17H26BNO3 311.21 Material science

Biological Activity

The compound 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride is a synthetic organic molecule known for its potential biological activities. Its structure incorporates a morpholine moiety and a boron-containing dioxaborolane group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C12H17BClN2O4
  • Molecular Weight : 284.12 g/mol
  • CAS Number : 250726-93-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, notably kinases. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

Anticancer Properties

Recent studies have indicated that compounds featuring dioxaborolane groups exhibit significant anticancer properties. Specifically, they have been shown to inhibit key signaling pathways involved in tumor growth and metastasis:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, specifically targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. It has demonstrated IC50 values in the low nanomolar range against these targets .
  • Cell Proliferation : In vitro studies have shown that this compound can reduce cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Selectivity and Toxicity

The selectivity profile of this compound indicates a favorable therapeutic window:

  • Low Toxicity : Preliminary toxicity studies in animal models have revealed no significant acute toxicity at doses up to 2000 mg/kg . The compound also exhibits minimal off-target effects on normal cells.

Data Tables

Biological Activity IC50 (nM) Target Effect
EGFR10Receptor Tyrosine KinaseInhibition of proliferation
VEGFR15Receptor Tyrosine KinaseInhibition of angiogenesis
Other Kinases>1000VariousMinimal inhibition

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted on human lung cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% reduction) compared to untreated controls. This effect was associated with increased levels of apoptotic markers such as cleaved caspase-3 .
  • In Vivo Efficacy :
    In an animal model of breast cancer, administration of the compound led to a marked reduction in tumor size after four weeks of treatment. Histological analysis revealed decreased proliferation indices and increased apoptosis within the tumors .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride, and how can low yields be addressed?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester’s reactivity. A reported method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under palladium catalysis . However, yields as low as 27% have been observed due to steric hindrance from the morpholine moiety or competing side reactions. To optimize:

  • Catalyst selection: Use Pd(PPh₃)₄ with ligand-free conditions to reduce steric bulk.
  • Purification: Employ column chromatography with hexanes/EtOAc (2:1, +0.25% Et₃N) to mitigate decomposition .
  • Reaction monitoring: Track intermediates via ¹H-NMR using mesitylene as an internal standard for accurate yield quantification .

Basic: Which analytical techniques are critical for confirming the structural integrity of the boronate ester in this compound?

Answer:
The boronate ester’s stability and bonding require multi-modal validation:

  • ¹¹B NMR spectroscopy: A singlet near δ 30 ppm confirms the intact dioxaborolane ring .
  • HPLC-MS: Detects hydrolytic degradation products (e.g., free boronic acid) using C18 reverse-phase columns with 0.1% formic acid in acetonitrile/water gradients.
  • X-ray crystallography: Resolves the pyridine-morpholine dihedral angle, critical for assessing steric effects in cross-coupling reactions .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?

Answer: Discrepancies arise from solvent polarity, base selection, and steric effects:

  • Solvent effects: Use THF/water mixtures (4:1) to enhance boronate solubility while minimizing hydrolysis .
  • Base optimization: Replace Na₂CO₃ with CsF to activate the boronate ester without cleaving the morpholine ring .
  • Electronic modulation: Substituents on the pyridine ring (e.g., electron-withdrawing groups) can alter reactivity; DFT calculations predict charge distribution at the boron center .

Advanced: What mechanistic insights explain the compound’s susceptibility to hydrolysis, and how can stability be improved during storage?

Answer: The dioxaborolane ring hydrolyzes in aqueous or acidic conditions, forming boronic acid. Strategies include:

  • Lyophilization: Store as a hydrochloride salt to enhance crystallinity and reduce hygroscopicity .
  • Additives: Include 1% (w/w) BHT in storage vials to inhibit radical-mediated degradation .
  • Temperature control: Maintain at –20°C under argon, as decomposition accelerates above 25°C (predicted TGA stability threshold: 118–119°C) .

Advanced: How does the morpholine moiety influence the compound’s electronic properties and binding in medicinal chemistry applications?

Answer: The morpholine ring contributes to:

  • Solubility enhancement: The hydrochloride salt increases aqueous solubility (>50 mg/mL at pH 7.4) for in vitro assays .
  • Hydrogen-bonding interactions: The oxygen atom acts as a hydrogen-bond acceptor, critical for target engagement in kinase inhibitors (e.g., analogous to forodesine hydrochloride’s binding to purine nucleoside phosphorylase) .
  • Steric effects: Conformational rigidity from the morpholine ring may restrict rotational freedom, as evidenced by X-ray data showing a 120° dihedral angle between pyridine and morpholine planes .

Advanced: What computational methods are recommended to predict the compound’s reactivity in novel catalytic systems?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are validated for boron-containing systems .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., DMSO stabilizes the transition state in cross-couplings) .
  • Docking studies: For biological applications, use AutoDock Vina to model interactions with ATP-binding pockets, leveraging the morpholine’s polarity .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD50 data pending; assume toxicity analogous to arylboronates) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors from the hydrochloride salt .
  • Waste disposal: Quench residual boronate with aqueous NaOH (1M) before disposal to neutralize reactivity .

Advanced: How can researchers validate the compound’s purity for pharmacological assays, and what impurities are commonly observed?

Answer:

  • HPLC-DAD/ELSD: Detect hydrolyzed boronic acid (RT: 8.2 min vs. parent compound at 12.5 min) using a C18 column .
  • Elemental analysis: Confirm chloride content (theoretical: 8.9%) to verify hydrochloride stoichiometry .
  • Common impurities:
    • Byproduct A: Morpholine ring-opened derivative (m/z 245.1 via ESI-MS).
    • Byproduct B: Oxidized dioxaborolane (detected via ¹¹B NMR at δ 18 ppm) .

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